molecular formula C12H17ClN4O3S B4691050 N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE

Cat. No.: B4691050
M. Wt: 332.81 g/mol
InChI Key: PNIJYIURXMEEMU-UHFFFAOYSA-N
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Description

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE is a complex organic compound that features a pyrazole ring, an isoxazole ring, and a sulfonamide group

Properties

IUPAC Name

N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O3S/c1-5-17-6-10(13)11(14-17)7-16(4)21(18,19)12-8(2)15-20-9(12)3/h6H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIJYIURXMEEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=C(ON=C2C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Isoxazole Ring: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Agrochemicals: The compound is studied for its potential use as an insecticide or herbicide.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE stands out due to its unique combination of a pyrazole ring, an isoxazole ring, and a sulfonamide group, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE

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